On-Resin Aggregation Propensity of ACP(65-74) Exceeds All Shorter Intermediary Fragments
The full-length ACP(65–74) decapeptide (VQAAIDYING) displays aggregation that is significantly more prominent than any of its shorter intermediary fragments. HRMAS-NMR and EPR studies on resin-bound peptides demonstrated that strong peptide chain aggregation was observed predominantly for the complete VQAAIDYING segment, while the intermediate fragments showed reduced aggregation under identical conditions of peptide loading (up to 80%) and solvent systems (CDCl₃ and DMSO) [1]. This provides direct experimental evidence that the full decapeptide—not its constituent sub-sequences—is the relevant species for evaluating synthetic difficulty and resin solvation behavior.
| Evidence Dimension | On-resin aggregation propensity measured by HRMAS-NMR linewidth and EPR spin-probe mobility |
|---|---|
| Target Compound Data | Strong peptide chain aggregation observed; prominent aggregation displayed by the full VQAAIDYING segment |
| Comparator Or Baseline | Shorter intermediary fragments of the VQAAIDYING sequence (e.g., C-terminal nonapeptide, octapeptide, etc.) |
| Quantified Difference | Aggregation is qualitatively more prominent for the full-length decapeptide than any intermediate fragment; EPR studies corroborate reduced probe mobility indicating higher aggregation for the full sequence. |
| Conditions | SPPS resin: BHAR (low and high substituted); solvent systems: CDCl₃, DMSO; peptide loading up to 80%; HRMAS-NMR at 400 MHz; EPR with amino acid-type spin probe (Valente et al., 2005). |
Why This Matters
Procurement of the full ACP(65–74) sequence rather than shorter fragments is essential for studies and protocols that rely on its well-characterized aggregation behavior as a model difficult sequence for SPPS method development.
- [1] Valente, A. P.; Almeida, F. C. L.; Nakaie, C. R.; Schreier, S.; Crusca, E.; Cilli, E. M. Study of the Effect of the Peptide Loading and Solvent System in SPPS by HRMAS-NMR. J. Pept. Sci. 2005, 11 (9), 556–563. DOI: 10.1002/psc.659. View Source
